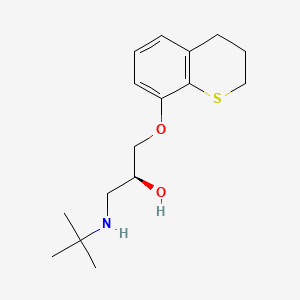
(2S)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Tertatolol: is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases such as hypertension and arrhythmias. The compound is characterized by its ability to block the action of endogenous catecholamines, particularly norepinephrine and epinephrine, on beta-adrenergic receptors, which are part of the sympathetic nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-tertatolol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of functional groups necessary for beta-adrenergic receptor antagonism. The reaction conditions often involve the use of strong bases, acids, and various solvents to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of (-)-tertatolol is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (-)-Tertatolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of (-)-tertatolol, which may have different pharmacological properties.
Scientific Research Applications
Chemistry: In chemistry, (-)-tertatolol is used as a model compound to study the mechanisms of beta-adrenergic receptor antagonism and to develop new beta-blockers with improved efficacy and safety profiles.
Biology: Biologically, (-)-tertatolol is used in research to understand the physiological and pathological roles of beta-adrenergic receptors in various tissues and organs.
Medicine: Medically, (-)-tertatolol is investigated for its potential therapeutic effects in conditions beyond cardiovascular diseases, such as anxiety disorders and certain types of tremors.
Industry: In the pharmaceutical industry, (-)-tertatolol serves as a reference compound for the development and quality control of beta-blocker medications.
Mechanism of Action
Mechanism: (-)-Tertatolol exerts its effects by competitively inhibiting the binding of endogenous catecholamines to beta-adrenergic receptors. This inhibition prevents the activation of the receptors, thereby reducing the physiological responses mediated by the sympathetic nervous system, such as increased heart rate and blood pressure.
Molecular Targets and Pathways: The primary molecular targets of (-)-tertatolol are the beta-1 and beta-2 adrenergic receptors. By blocking these receptors, (-)-tertatolol modulates various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to decreased cardiac output and vasodilation.
Comparison with Similar Compounds
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.
Uniqueness: (-)-Tertatolol is unique in its pharmacokinetic profile, which includes a longer half-life and higher bioavailability compared to some other beta-blockers. This allows for less frequent dosing and potentially better patient compliance.
Properties
Molecular Formula |
C16H25NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
HTWFXPCUFWKXOP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1SCCC2)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















